![molecular formula C19H15N3OS B2857540 2-(1-methyl-1H-indol-2-yl)-N-phenylthiazole-4-carboxamide CAS No. 1172009-85-6](/img/structure/B2857540.png)
2-(1-methyl-1H-indol-2-yl)-N-phenylthiazole-4-carboxamide
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Overview
Description
Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiazole is a similar type of compound, but contains sulfur and nitrogen in the five-membered ring . Carboxamide is a functional group that consists of a carbonyl (C=O) and amine (NH2), which could contribute to the reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
Indole compounds are known to undergo electrophilic substitution reactions . The presence of the carboxamide group could make the compound more reactive, as the carbonyl group is electrophilic and the amine is nucleophilic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Generally, compounds like this may have high melting points due to the strong intermolecular forces from the polar carboxamide group .Scientific Research Applications
Antiviral Activity
Indole derivatives, including the compound , have shown promising antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as effective antiviral agents .
Anti-inflammatory Activity
The indole nucleus is known to exhibit anti-inflammatory properties . Therefore, it’s plausible that our compound could be used in the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . This suggests that our compound could potentially be used in cancer treatment .
Antimicrobial Activity
Indole derivatives have shown significant antimicrobial activity . This compound could be used in the development of new antimicrobial agents .
Antidiabetic Activity
Indole derivatives have also been found to exhibit antidiabetic properties . This suggests potential applications in the treatment of diabetes .
Antimalarial Activity
Indole derivatives have demonstrated antimalarial activity . This indicates that our compound could be used in the development of antimalarial drugs .
Pharmaceutical Intermediates
The compound could be used as a pharmaceutical intermediate, contributing to the synthesis of various drugs .
Organic Synthesis
The compound could also be used as a raw material in organic synthesis, contributing to the production of a wide range of organic compounds .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, and cholinesterase activity.
Result of Action
Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular levels. These could include inhibiting viral replication, reducing inflammation, killing or inhibiting the growth of cancer cells or microbes, reducing oxidative stress, inhibiting tubercular infection, regulating glucose metabolism, inhibiting malarial infection, and inhibiting cholinesterase activity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-methylindol-2-yl)-N-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-22-16-10-6-5-7-13(16)11-17(22)19-21-15(12-24-19)18(23)20-14-8-3-2-4-9-14/h2-12H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPCQXFBDNKBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-2-yl)-N-phenylthiazole-4-carboxamide |
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